Cgs-9896

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CGS-9896 是一种以其抗焦虑和抗惊厥特性而闻名的化合物。它的结构与苯二氮卓类药物不同,但具有类似的功效,使其成为一种非苯二氮卓类抗焦虑药。 This compound 是一种苯二氮卓受体部分激动剂,这意味着它与苯二氮卓受体结合并产生持久抗焦虑和抗惊厥作用,而不会引起镇静 .

准备方法

合成路线和反应条件

CGS-9896 的合成涉及吡唑并喹啉结构的形成。关键步骤包括氯苯基衍生物与喹啉前体的环化。反应条件通常涉及使用强碱和极性溶剂来促进环化过程。 最终产物通过重结晶或色谱法进行纯化,以获得高纯度化合物 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺针对产率和纯度进行了优化,通常涉及自动化系统以精确控制反应条件。 连续流动反应器和先进的纯化技术的应用确保了生产的一致性和可扩展性 .

化学反应分析

反应类型

CGS-9896 经历各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可以改变喹啉环,导致不同的类似物。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

主要产物

这些反应形成的主要产物包括 this compound 的各种氧化、还原和取代衍生物。 这些衍生物经常被研究其潜在的药理特性 .

科学研究应用

Anxiolytic Properties

CGS-9896 is recognized as a non-benzodiazepine anxiolytic that exhibits significant potential without the sedative effects commonly associated with traditional benzodiazepines. Research indicates that this compound binds with high affinity to benzodiazepine receptors, demonstrating mixed agonist-antagonist properties. It has been shown to effectively reduce anxiety in animal models without impairing motor function or inducing sedation, making it a candidate for further clinical investigation in anxiety disorders .

Case Study: Behavioral Assessment in Rodent Models

In a series of behavioral tests, this compound demonstrated the ability to reduce anxiety-like behaviors in rats subjected to conflict paradigms, such as footshock-induced anxiety. Notably, it did not impair performance on the rotorod test, which assesses motor coordination . This suggests that this compound could serve as a safer alternative for treating anxiety compared to traditional benzodiazepines.

Anticonvulsant Effects

This compound has also been studied for its anticonvulsant properties . It has shown effectiveness in blocking seizures induced by pentylenetetrazol and audiogenic stimuli. While its anticonvulsant activity is less potent than that of diazepam, this compound's profile indicates a potential role in managing seizure disorders without the associated muscle relaxant effects seen with other medications .

Research Findings

- Pentylenetetrazol-Induced Seizures : In controlled studies, this compound effectively blocked the discriminative stimulus properties associated with pentylenetetrazol-induced seizures, indicating its utility as an anticonvulsant .

- Behavioral Pharmacology : The compound significantly reduced spontaneous locomotor activity in rodent models without causing sedation, further supporting its potential as an anticonvulsant agent that minimizes adverse effects .

Behavioral Pharmacology Insights

The behavioral pharmacology of this compound reveals its complex interactions within the central nervous system (CNS). It has been observed to influence various behaviors related to anxiety and exploration:

- Exploratory Behavior : In the holeboard test, this compound reduced exploratory behavior in rats, suggesting an anxiolytic effect that does not compromise cognitive function .

- Discriminative Stimulus Properties : Research involving trained rats has shown that this compound can elicit specific discriminative stimulus effects distinct from those of traditional benzodiazepines. This indicates unique receptor interactions that could be leveraged for therapeutic applications .

Comparative Efficacy and Safety Profile

A comparative analysis of this compound against established anxiolytics and anticonvulsants highlights its favorable safety profile:

| Property | This compound | Diazepam | Clonazepam |

|---|---|---|---|

| Anxiolytic Effect | Yes | Yes | Yes |

| Anticonvulsant Activity | Moderate | High | High |

| Sedation | Minimal | High | Moderate |

| Motor Coordination Impact | None | Impaired | Impaired |

This table illustrates that while this compound provides therapeutic benefits similar to those of traditional agents, it does so with significantly reduced sedation and motor impairment .

作用机制

CGS-9896 通过与苯二氮卓受体结合发挥作用,苯二氮卓受体是 γ-氨基丁酸 (GABA) 受体复合物的一部分。作为部分激动剂,它调节 GABA 受体的活性,增强 GABA 在中枢神经系统中的抑制效应。这导致抗焦虑和抗惊厥作用,而不会引起明显的镇静作用。 该化合物还影响食欲,并减少慢性应激下胃溃疡的发生 .

相似化合物的比较

类似化合物

佐匹克隆: 另一种具有抗焦虑特性的非苯二氮卓类化合物。

唑吡坦: 一种非苯二氮卓类催眠药,用于治疗失眠症。

艾司佐匹克隆: 一种与佐匹克隆类似的非苯二氮卓类催眠药.

独特性

CGS-9896 的独特之处在于它能够产生持久抗焦虑和抗惊厥作用,而不会引起镇静作用。 这使其成为研究和潜在治疗应用的宝贵化合物,使其区别于可能具有镇静作用的其他非苯二氮卓类化合物 .

生物活性

CGS-9896 is a pyrazoloquinoline compound that has garnered attention for its unique pharmacological profile, particularly its interaction with benzodiazepine receptors. This article provides a comprehensive overview of the biological activity of this compound, including its anxiolytic, anticonvulsant, and potential therapeutic effects, supported by data tables and relevant case studies.

This compound is classified as a non-benzodiazepine compound that exhibits mixed agonist-antagonist properties at the benzodiazepine receptor sites. It selectively binds to these receptors, influencing neurotransmitter systems, particularly GABAergic pathways. The compound is noted for its ability to modulate GABA-induced currents without eliciting significant sedation or muscle relaxation, distinguishing it from traditional benzodiazepines like diazepam .

Anxiolytic Activity

Several studies have highlighted the anxiolytic properties of this compound. In behavioral assessments, this compound demonstrated significant anxiolytic effects in rodent models without the sedative side effects commonly associated with benzodiazepines. For instance, in footshock paradigms, this compound effectively reduced anxiety-like behaviors while preserving motor function and operant responding capabilities .

Table 1: Anxiolytic Effects of this compound in Rodent Models

| Study Reference | Model Used | Anxiolytic Effect | Side Effects Observed |

|---|---|---|---|

| Footshock Conflict | Significant | None | |

| Elevated Plus Maze | Significant | None | |

| Social Interaction Test | Significant | None |

Anticonvulsant Activity

This compound has also been evaluated for its anticonvulsant properties. In various seizure models, including pentylenetetrazol-induced seizures and audiogenic seizure tests, this compound exhibited protective effects against convulsions. However, its efficacy was found to be less potent compared to diazepam .

Table 2: Anticonvulsant Efficacy of this compound

Case Studies and Clinical Implications

Research into the clinical implications of this compound has shown promise in treating conditions such as anxiety disorders and seizure disorders. One notable study indicated that this compound significantly increased the LD50 in mice subjected to fluostigmine intoxication, suggesting potential protective effects against organophosphate poisoning .

Additionally, the compound's unique profile as a non-sedating anxiolytic makes it a candidate for further investigation in clinical settings where traditional benzodiazepines pose risks of sedation and dependency .

属性

CAS 编号 |

77779-36-3 |

|---|---|

分子式 |

C16H10ClN3O |

分子量 |

295.72 g/mol |

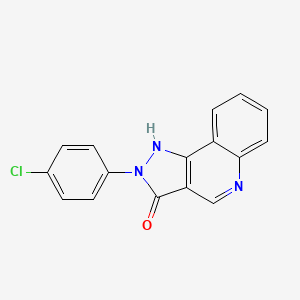

IUPAC 名称 |

2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |

InChI |

InChI=1S/C16H10ClN3O/c17-10-5-7-11(8-6-10)20-16(21)13-9-18-14-4-2-1-3-12(14)15(13)19-20/h1-9,19H |

InChI 键 |

QCBUAKLOWCOUCR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl |

规范 SMILES |

C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl |

同义词 |

2-(4-chlorophenyl)-2,5-dihydropyrazolo(4,3-c)quinoline-3(3H)-one CGS 9896 CGS-9896 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。